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Compound of Interest

Compound Name:
6-Chloro-8-methoxy-2-

methylquinolin-4-ol

CAS No.: 1206-97-9

Cat. No.: B600028

Get Quote

Understanding the baseline properties of CAS 1206-97-9 is critical for downstream formulation

and synthetic applications.

Property Specification

CAS Number 1206-97-9[1]

Chemical Name 6-Chloro-8-methoxy-2-methylquinolin-4-ol

Molecular Formula C11H10ClNO2[1]

Molecular Weight 223.66 g/mol [1]

InChI Key WWVIOEOKNNMNRN-UHFFFAOYSA-N[2]

Physical Form Solid[3]

Purity ≥ 98%[3]

Storage Conditions 2-8°C, stored under nitrogen[4]
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Structural Dynamics: The 4-hydroxyquinoline core exhibits profound tautomerism, existing in

equilibrium with its quinolin-4(1H)-one form[5]. In polar biological microenvironments, the

quinolone tautomer frequently predominates. This duality is not merely an academic curiosity; it

dictates the molecule's capacity to act as both a hydrogen bond donor (via N-H) and acceptor

(via C=O), which is fundamental to its target binding affinity.

Retrosynthetic Analysis & The Conrad-Limpach
Synthesis
As an application scientist, I select the over the competing Knorr synthesis for this specific

scaffold. The Knorr reaction is kinetically controlled and favors the formation of 2-

hydroxyquinolines. In contrast, the Conrad-Limpach approach is thermodynamically controlled,

specifically yielding the desired 4-hydroxyquinoline architecture[6].

Mechanistic Causality: The reaction begins with the condensation of 4-chloro-2-methoxyaniline

and ethyl acetoacetate. Mild heating (~100°C) allows the amine to attack the ketone carbonyl,

forming an enamine intermediate while avoiding premature, misdirected cyclization[7]. The

critical step is the subsequent thermal cyclization. By subjecting the enamine to extreme heat

(~250°C) in a high-boiling solvent like Dowtherm A, we provide the necessary thermal energy

to overcome the high activation barrier of the electrocyclic ring closure[8]. This drives the

elimination of ethanol and irreversibly forms the thermodynamically stable 6-chloro-8-
methoxy-2-methylquinolin-4-ol.

Optimized Experimental Protocol:

Enamine Condensation: In a 250 mL round-bottom flask, combine equimolar amounts (0.1

mol) of 4-chloro-2-methoxyaniline and ethyl acetoacetate[7]. Add 3 drops of glacial acetic

acid as a catalyst.

Water Removal: Heat the mixture to 100-120°C for 2 hours. Utilize a Dean-Stark apparatus

to continuously remove the water byproduct. This Le Chatelier shift ensures quantitative

conversion to the enamine intermediate[8].

Thermal Cyclization: Dropwise, add the crude enamine to a separate flask containing 50 mL

of Dowtherm A pre-heated to 250°C. Maintain vigorous stirring. The high temperature is
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crucial; deviations below 240°C will stall the reaction and increase degradation products[8].

React for 45-60 minutes.

Precipitation: Remove from heat and allow the mixture to cool to room temperature. The

target quinolin-4-ol will precipitate as the solvent cools[7]. Dilute the mixture with 100 mL of

petroleum ether to maximize precipitation.

Isolation & Purification: Collect the solid via Buchner vacuum filtration. Recrystallize the

crude product from a DMF/water mixture to achieve >98% purity[8].
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Fig 1. Step-by-step Conrad-Limpach synthesis workflow for CAS 1206-97-9.

Pharmacological Significance & Mechanism of
Action
The substitution pattern of CAS 1206-97-9 is highly strategic. The chlorine atom at C6

enhances the lipophilicity (LogP) of the molecule, improving membrane permeability and

metabolic half-life. The methoxy group at C8 provides a critical oxygen lone-pair that can

participate in hydrogen bonding or coordinate with metal ions within target enzyme active

sites[6].

In the context of antimalarial drug development, 4-hydroxyquinoline derivatives are known to

target the cytochrome bc1 complex of Plasmodium falciparum[5]. By binding to the Qo site of

the complex, these molecules competitively inhibit the oxidation of ubiquinol, thereby arresting

the electron transport chain. This leads to a rapid depletion of mitochondrial ATP and

subsequent parasite death.
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Fig 2. Proposed mechanism of action for quinoline derivatives targeting P. falciparum.

Analytical Validation (Self-Validating System)
A robust experimental protocol must be self-validating. To confirm the successful synthesis and

purity of CAS 1206-97-9, the following analytical suite is required:

1H NMR (DMSO-d6): The definitive marker for the successful formation of the quinolone ring

is the appearance of a sharp singlet at ~δ 6.0 ppm, corresponding to the C3 proton. The

methoxy protons will present as a singlet near δ 3.9 ppm, and the C2 methyl group at δ 2.3

ppm.

LC-MS: Electrospray ionization (ESI+) should yield a molecular ion peak [M+H]+ at m/z

224.0. Crucially, the presence of the C6 chlorine atom will generate a characteristic M+2

isotopic peak at m/z 226.0 (in a ~3:1 ratio), confirming halogen incorporation.

FT-IR: A strong absorption band at 1630-1650 cm⁻¹ validates the C=O stretch of the

quinolin-4(1H)-one tautomer, distinguishing it from uncyclized intermediates.
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Safety, Storage, and Handling
According to , CAS 1206-97-9 is classified under the GHS as a Harmful substance[4].

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious

eye irritation), and H335 (May cause respiratory irritation)[3].

PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles,

and a fume hood to prevent inhalation of dust.

Storage: The compound must be stored at 2-8°C under a nitrogen atmosphere[4]. The inert

atmosphere prevents the oxidative degradation of the electron-rich methoxy-substituted

aromatic ring over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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